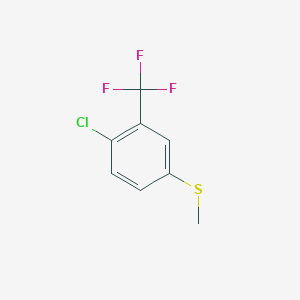

2-Chloro-5-methylthiobenzotrifluoride

説明

2-Chloro-5-methylthiobenzotrifluoride is an organic compound with the molecular formula C8H6ClF3S and a molecular weight of 226.65 . It is used in various scientific experiments due to its unique physical and chemical properties.

Molecular Structure Analysis

The IUPAC name for this compound is 1-chloro-4-(methylsulfanyl)-2-(trifluoromethyl)benzene . The InChI code for this compound is 1S/C8H6ClF3S/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a storage temperature of 2-8°C .科学的研究の応用

Chemical Synthesis and Reactivity

2-Chloro-1,3,5-trithiane and 2-chloro-1,3-dithiane, structurally related to 2-Chloro-5-methylthiobenzotrifluoride, demonstrate unique reactivity patterns in chemical synthesis. They have been synthesized by chlorination of corresponding polythianes and exhibit various substitution reactions when treated with nucleophiles. Remarkably, the chlorides show solvent-dependent 1H NMR spectra, indicating ionic dissociation to produce polythianyl cation and chloride anion. The dissociation energies vary between different solvents, reflecting the distinct electronic environments provided by the sulfur atoms in the compounds K. Arai, M. Ōki, 1976.

Pharmacological Activity Modulation

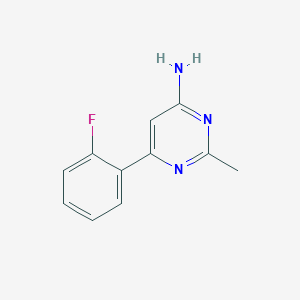

In a related compound, 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide], structure-activity relationship studies were conducted to enhance oral bioavailability. By modifying the pyrimidine portion, researchers identified key functional groups crucial for maintaining activity against NF-kappaB and AP-1 transcription factors. The study showed that certain structural modifications could retain or enhance bioactivity, providing insights into the chemical framework's flexibility and the potential to create more effective compounds M. Palanki, P. Erdman, L. M. Gayo-Fung, 2000.

Biocidal Properties

5-Chloro-2-methyl-2H-isothiazol-3-one, mixed with 2-methyl-2H-isothiazol-3-one (3:1), a compound related to this compound, was evaluated for its biocidal properties. The assessment concluded that there's no safety concern for consumers if the residual amount in finished products doesn't exceed a specific threshold and the mixture doesn't impart an anti-microbial effect on the food surface or food itself Flavourings, 2010.

Analytical Chemistry Applications

A study related to the analysis of isothiazolinone biocides in adhesives, involving compounds structurally related to this compound, used a three-phase hollow-fiber liquid-phase microextraction combined with HPLC-UV. This method improved the sensitivity of determining specific isothiazolinones in adhesives used for food packaging materials, showcasing the compound's role in enhancing analytical chemistry methodologies M. Rosero-Moreano, E. Canellas, C. Nerín, 2014.

Safety and Hazards

This compound is considered hazardous. It has the GHS07 pictogram and the signal word “Warning” associated with it . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

1-chloro-4-methylsulfanyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3S/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFCKGHPKGUMLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674327 | |

| Record name | 1-Chloro-4-(methylsulfanyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

957066-04-5 | |

| Record name | 1-Chloro-4-(methylthio)-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957066-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-(methylsulfanyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

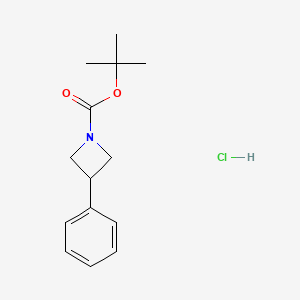

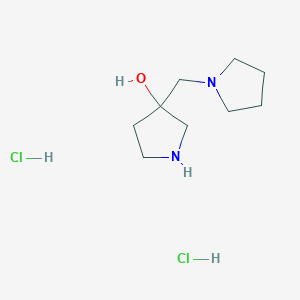

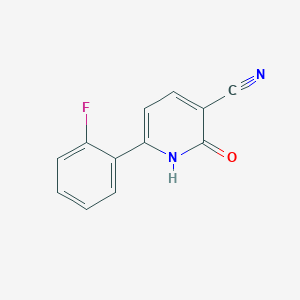

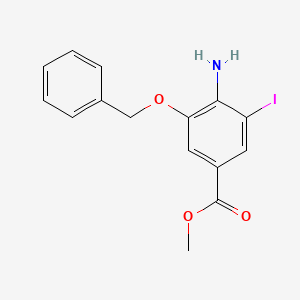

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol](/img/structure/B1487441.png)

![2-Ethyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1487442.png)

![5-Amino-2-benzyl-2-azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1487448.png)

![(1R,3r,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride](/img/structure/B1487450.png)

![tert-Butyl 9-amino-4-oxo-2,5-diazatricyclo[4.2.1.0~3,7~]nonane-2-carboxylate](/img/structure/B1487451.png)

![4-[7,9-Dimethoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1487452.png)

![2-Chloro-5-methylthieno[2,3-D]pyrimidine](/img/structure/B1487459.png)